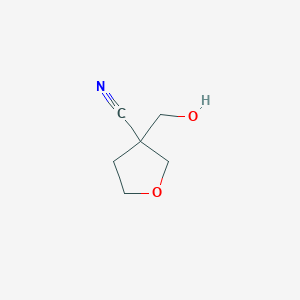

3-(Hydroxymethyl)oxolane-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Hydroxymethyl)oxolane-3-carbonitrile is an organic compound with the molecular formula C6H9NO2. It is a versatile small molecule scaffold used in various chemical and pharmaceutical research applications. The compound features a tetrahydrofuran ring with a hydroxymethyl group and a nitrile group attached to the same carbon atom, making it a valuable intermediate in organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-(Hydroxymethyl)oxolane-3-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor, such as 3-(hydroxymethyl)tetrahydrofuran-3-carbonitrile. The reaction typically requires a strong acid or base as a catalyst and is carried out under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The reaction conditions are carefully monitored, and advanced purification techniques, such as distillation or chromatography, are employed to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Hydroxymethyl)oxolane-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

One of the primary applications of 3-(Hydroxymethyl)oxolane-3-carbonitrile is its potential as an anticancer agent. Research indicates that derivatives of this compound exhibit significant biological activity against various cancers, particularly hematologic malignancies. The mechanism of action is believed to involve the inhibition of DNA synthesis, which is crucial for cancer cell proliferation.

Case Study: Sapacitabine

- Compound : Sapacitabine (a nucleoside analog)

- Role of this compound : Acts as an active metabolite.

- Findings : Demonstrated efficacy in clinical trials for treating acute myeloid leukemia and other hematological cancers, highlighting the compound's potential in oncology.

Enzyme Inhibition

The compound also shows promise as a lead structure for developing new inhibitors targeting enzymes involved in nucleotide metabolism. Interaction studies reveal its binding affinity to various enzymes, which is critical for optimizing its pharmacological profile.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structural features allow it to participate in various chemical reactions, including nucleophilic substitutions and cyclizations.

Synthetic Pathways

- The synthesis typically involves multi-step organic reactions that may include functionalization at the hydroxymethyl or carbonitrile groups.

- Reaction conditions can be tailored to achieve specific yields and purities, making it suitable for industrial applications .

Drug Development

The compound's structural characteristics make it a candidate for developing new therapeutic agents. Its ability to modulate biological pathways suggests potential applications beyond oncology, including anti-inflammatory and antiviral therapies.

Research Findings

- Preliminary studies indicate that modifications to the oxolane ring can enhance bioactivity and selectivity against specific biological targets.

- Ongoing research aims to explore these modifications to develop more effective drugs with fewer side effects .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 3-(Hydroxymethyl)oxolane-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act as a precursor to bioactive compounds that target specific enzymes or receptors. The molecular targets and pathways involved vary based on the final product synthesized from this compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(Hydroxymethyl)tetrahydrofuran-3-carbonitrile

- 3-(Hydroxymethyl)oxetane-3-carbonitrile

- 3-(Hydroxymethyl)oxane-3-carbonitrile

Uniqueness

3-(Hydroxymethyl)oxolane-3-carbonitrile is unique due to its tetrahydrofuran ring structure, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis, offering distinct advantages over similar compounds with different ring structures .

Biologische Aktivität

3-(Hydroxymethyl)oxolane-3-carbonitrile, a compound with the chemical formula C₆H₇N₃O, has garnered attention in recent years for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of the compound's significance in biomedical research.

This compound is derived from oxolane (tetrahydrofuran) and incorporates a hydroxymethyl and a carbonitrile group. The synthesis typically involves the reaction of hydroxymethyl derivatives with cyano compounds under controlled conditions. The compound is known for its stability and solubility in various solvents, making it suitable for biological applications .

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer activity. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast adenocarcinoma (MCF-7) and lung carcinoma (A549). The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways, specifically caspase-3 and caspase-8, leading to increased levels of cleaved PARP (Poly ADP-ribose polymerase) .

Table 1: Anticancer Activity of this compound

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.035 | Apoptosis via caspase activation |

| A549 | 0.25 | Induction of oxidative stress |

| U87MG | 0.077 | DNA damage response |

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown neuroprotective effects in preclinical models. It was found to mitigate oxidative stress-induced neuronal cell death by enhancing the expression of neuroprotective proteins such as BDNF (Brain-Derived Neurotrophic Factor). This suggests potential applications in neurodegenerative diseases like Alzheimer's .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains. Preliminary studies indicated that it could inhibit the growth of Gram-positive bacteria, including Staphylococcus aureus, by disrupting bacterial cell wall synthesis. This activity positions it as a candidate for further development as an antibacterial agent .

Study 1: Anticancer Efficacy

A study published in the journal Molecules evaluated the anticancer efficacy of this compound on human glioma cells. The results indicated significant cytotoxicity at concentrations as low as 0.1 µM, with a notable increase in apoptotic markers after 48 hours of treatment. The authors concluded that this compound could serve as a lead for developing new glioma therapies .

Study 2: Neuroprotection in Animal Models

Another investigation assessed the neuroprotective effects of this compound in a mouse model of oxidative stress. The treated group exhibited reduced neuronal loss and improved cognitive function compared to controls. These findings highlight the compound's potential therapeutic applications in neurodegenerative disorders .

Eigenschaften

IUPAC Name |

3-(hydroxymethyl)oxolane-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c7-3-6(4-8)1-2-9-5-6/h8H,1-2,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGOJBWWYIBUZOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(CO)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.